Cas no 2089245-37-2 (rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid)
rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.0]hexane-1-carboxylic acid, 3-amino-, (1R,3R,5R)-
- rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid
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- Inchi: 1S/C7H11NO2/c8-5-1-4-2-7(4,3-5)6(9)10/h4-5H,1-3,8H2,(H,9,10)/t4-,5+,7+/m0/s1
- InChI Key: RGJTZVOPFAIPNJ-HBPOCXIASA-N
- SMILES: [C@]12(C(O)=O)[C@]([H])(C1)C[C@@H](N)C2
rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-344827-0.05g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 0.05g |
$1008.0 | 2023-09-03 | ||
| Enamine | EN300-344827-0.1g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 0.1g |
$1056.0 | 2023-09-03 | ||
| Enamine | EN300-344827-0.25g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 0.25g |
$1104.0 | 2023-09-03 | ||
| Enamine | EN300-344827-0.5g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 0.5g |
$1152.0 | 2023-09-03 | ||
| Enamine | EN300-344827-1.0g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-344827-2.5g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 2.5g |
$2351.0 | 2023-09-03 | ||
| Enamine | EN300-344827-5.0g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 5.0g |
$3479.0 | 2023-02-22 | ||
| Enamine | EN300-344827-10.0g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 10.0g |
$5159.0 | 2023-02-22 | ||
| Enamine | EN300-344827-1g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 1g |
$1200.0 | 2023-09-03 | ||
| Enamine | EN300-344827-5g |
rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid |
2089245-37-2 | 5g |
$3479.0 | 2023-09-03 |
rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on rac-(1R,3R,5R)-3-aminobicyclo3.1.0hexane-1-carboxylic acid
Professional Introduction to Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic Acid (CAS No. 2089245-37-2)
Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, a compound with the chemical identifier CAS No. 2089245-37-2, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative has garnered considerable attention due to its unique structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting complex biological pathways.
The structural motif of Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid is characterized by a rigid bicyclic system consisting of three-membered and four-membered rings fused together. This conformational constraint imparts distinct steric and electronic properties to the molecule, making it an attractive scaffold for medicinal chemists seeking to develop molecules with high binding affinity and selectivity. The presence of an amine group at the 3-position and a carboxylic acid moiety at the 1-position further enhances its versatility as a building block for pharmacophore design.
Recent studies have highlighted the utility of this compound in the synthesis of enzyme inhibitors and receptor modulators. For instance, researchers have demonstrated its efficacy in targeting enzymes involved in inflammatory responses and metabolic disorders. The chiral center at the 1-position allows for the preparation of enantiomerically pure derivatives, which is crucial for optimizing pharmacological activity while minimizing off-target effects.
In the realm of drug discovery, the synthesis of analogs derived from Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid has been explored as a strategy to overcome resistance mechanisms associated with existing therapeutics. By leveraging computational modeling and high-throughput screening techniques, scientists have identified novel derivatives that exhibit enhanced potency and reduced toxicity compared to their parent compound. These findings underscore the importance of this scaffold in developing next-generation drugs for treating multifaceted diseases.
The role of stereochemistry in determining biological activity has been further emphasized by recent investigations into the pharmacokinetic properties of racemic mixtures versus enantiomerically pure forms of this compound. Studies indicate that enantiomerically enriched derivatives exhibit more predictable pharmacological profiles, suggesting that stereochemical control is essential for achieving optimal therapeutic outcomes.
Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have enabled efficient access to complex derivatives with high enantioselectivity. These innovations not only streamline the synthetic process but also open new avenues for exploring structure-activity relationships (SAR) within this class of compounds.
The potential applications of Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid extend beyond traditional small-molecule drug development. Researchers are investigating its use as a chiral ligand in catalytic systems and as a precursor for biodegradable polymers with pharmaceutical applications. These interdisciplinary approaches highlight the compound's versatility and its potential to impact multiple sectors within the chemical and life sciences industries.
The growing body of literature on this compound underscores its significance as a versatile scaffold in medicinal chemistry. As research continues to uncover new applications and refine synthetic strategies, Rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid is poised to play an increasingly important role in the development of innovative therapeutic solutions.
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